molecular formula C10H12BrNOSi B1289967 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1131335-72-2

6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine

Cat. No.: B1289967
CAS No.: 1131335-72-2
M. Wt: 270.2 g/mol
InChI Key: IXYOZGPZWPDQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine (CAS: 1131335-72-2) is a heterocyclic compound featuring a fused furopyridine core substituted with a bromine atom at position 6 and a trimethylsilyl (TMS) group at position 2. Its molecular formula is C₁₀H₁₂BrNOSi, with a molecular weight of 270.2 g/mol . The bromine atom enhances electrophilic substitution reactivity, making it a valuable intermediate in cross-coupling reactions, while the TMS group provides steric protection and modulates electronic properties through silicon’s inductive (+I) effect . This compound is listed as a building block in organic synthesis catalogs, though commercial availability is currently marked as discontinued .

Properties

IUPAC Name

(6-bromofuro[3,2-b]pyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOSi/c1-14(2,3)10-5-8-9(13-10)4-7(11)6-12-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYOZGPZWPDQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629819
Record name 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131335-72-2
Record name 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131335-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sonogashira Coupling Method

The Sonogashira coupling method is notable for its efficiency and simplicity. The following steps outline this synthetic route:

  • Reagents : An alkyne (e.g., phenylacetylene) is reacted with a bromo-substituted pyridine derivative (e.g., 6-bromo-3-pyridine) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a base (e.g., triethylamine).

  • Conditions : The reaction is typically conducted under an inert atmosphere (nitrogen or argon) at elevated temperatures (around 80-100°C) for several hours.

  • Yield and Purity : This method has been reported to yield products with high purity (>90%) and can be scaled up effectively for industrial applications.

Lithiation and Trimethylsilylation

This method involves two key steps:

  • Lithiation : The target compound undergoes lithiation using n-butyllithium or another strong base to generate a reactive intermediate.

  • Trimethylsilylation : The lithiated intermediate is then treated with trimethylsilyl chloride, resulting in the introduction of the trimethylsilyl group at the desired position.

Cyclization Reactions

Cyclization reactions can vary based on starting materials:

  • Chalcone Derivatives : Chalcones can be cyclized under acidic conditions to form furo[3,2-b]pyridines. This method allows for multiple substitutions on both the furan and pyridine rings.

  • Optimization : Reaction conditions such as temperature, solvent choice, and acid concentration are critical for optimizing yield and selectivity.

Method Key Reagents Conditions Yield (%) Notes
Sonogashira Coupling Pd catalyst, alkyne 80-100°C, inert atmosphere >90 Efficient for large-scale synthesis
Lithiation & Trimethylsilylation n-butyllithium, trimethylsilyl chloride -78°C to room temp Variable Allows for precise functionalization
Cyclization Chalcones, acids Acidic conditions Variable Versatile but may require optimization

Comparison with Similar Compounds

Structural and Functional Group Variations

a. 6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine (CAS: 1171920-23-2)

  • Structural Difference : Replaces the TMS group with a bulkier tert-butyldimethylsilyl (TBDMS) group.
  • This compound is used in protective group strategies for hydroxyl-containing intermediates .

b. 2-(Triisopropylsilyl)furo[3,2-b]pyridine

  • Structural Difference : Substitutes TMS with a triisopropylsilyl (TIPS) group.
  • Impact: The TIPS group’s larger size reduces reactivity in sterically demanding reactions. Notably, this derivative was synthesized with a high yield (90%), indicating efficient silylation protocols .

c. 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1190319-51-7)

  • Structural Difference : Replaces the oxygen atom in the furan ring with nitrogen (pyrrolopyridine core).
  • Impact : The nitrogen atom introduces hydrogen-bonding capability and alters electronic properties. Molecular weight is lower (211.06 g/mol) due to the absence of silicon .

d. N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide (CAS: 1142192-62-8)

  • Structural Difference : Adds a pivalamide group at position 5.
  • Impact : The amide group increases polarity and solubility in polar solvents. Molecular weight rises to 290.44 g/mol, which may influence pharmacokinetics in drug development .

a. Halogenated Derivatives

  • 6-Bromo-3-fluoro-2-formylpyridine (CAS: 885267-36-7) : Features a formyl group, enabling nucleophilic additions or condensations. The presence of both bromo and fluoro substituents enhances versatility in medicinal chemistry .
  • 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS: 1159512-34-1) : Contains electron-withdrawing trifluoromethyl and chloro groups, increasing electrophilicity for SNAr reactions. Similarity index (0.80) highlights structural resemblance to pyridine-based analogs .

b. Silyl-Protected Derivatives

  • 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine vs. 2-(Triisopropylsilyl)furo[3,2-b]pyridine : TMS derivatives are more reactive in desilylation reactions due to lower steric hindrance, whereas TIPS derivatives offer better stability in harsh conditions .

c. Thieno[3,2-b]pyridine Analogs

  • 5-(6-Fluoropyridin-3-yl)thieno[3,2-b]pyridine: Replaces the furan oxygen with sulfur, altering aromaticity and electronic properties. Thiophene’s lower electronegativity increases electron density, favoring electrophilic substitutions at the pyridine ring .
Research Findings
  • Synthetic Yields : Silylated furopyridines (e.g., TMS, TIPS) are synthesized with high yields (77–90%), underscoring efficient silylation methodologies .
  • Electronic Effects : Trimethylsilyl groups in furopyridines enhance electron density at the pyridine ring, facilitating metal-catalyzed couplings such as Suzuki-Miyaura reactions .

Biological Activity

6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the furo[3,2-b]pyridine class, which is known for various pharmacological properties. The presence of a bromine atom and a trimethylsilyl group enhances its chemical reactivity and solubility, making it a candidate for further medicinal research.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

CxHyBrSi\text{C}_x\text{H}_y\text{Br}\text{Si}

where xx and yy denote the number of carbon and hydrogen atoms in the compound. The trimethylsilyl group (Si(CH₃)₃) serves as a protecting group in organic synthesis and can enhance the lipophilicity of the compound, facilitating its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trimethylsilyl group may enhance cellular permeability, allowing the compound to modulate enzyme activities and receptor functions. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives of furo[3,2-b]pyridine have been shown to inhibit protease-activated receptor 2 (PAR-2), which is implicated in various inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBromine instead of iodineAnti-inflammatory effects
6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridineIodine instead of bromineSimilar anti-inflammatory effects
5-Iodo-2-(trimethylsilyl)pyridineDifferent ring fusionAnticancer properties

Anticancer Activity

The anticancer potential of this compound is also notable. Studies have suggested that furo[3,2-b]pyridines may inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth . The unique structural characteristics of this compound could facilitate selective interactions with cancer-related proteins.

Case Studies and Research Findings

Several studies have explored the biological activities of furo[3,2-b]pyridine derivatives:

  • Study on PAR-2 Inhibition : A study demonstrated that furo[3,2-b]pyridines could effectively inhibit PAR-2 in mouse models, leading to reduced inflammation in conditions like Crohn's disease and ulcerative colitis .
  • Anticancer Efficacy : Research indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. For example, a derivative with similar structural features showed significant inhibition of cell viability in breast cancer cells .

Future Directions

The promising biological activity of this compound suggests potential applications in drug development. Further research is needed to explore its efficacy in vivo and to elucidate the mechanisms underlying its biological effects.

Q & A

Q. What are the most reliable synthetic routes for 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine, and how do reaction conditions influence yield?

A scalable method involves multicomponent electrocatalytic synthesis under mild conditions. For example, spiro-furopyridine derivatives can be synthesized via a one-pot electrochemical protocol using mediators like NH4_4I in acetonitrile/water at room temperature, achieving yields up to 85% (Table 1, ). Alternative routes include halogenation and silylation steps, where bromine introduction at the 6-position is optimized using N-bromosuccinimide (NBS) in chlorinated solvents . Key factors affecting yield include solvent polarity, catalyst choice, and reaction time.

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic and crystallographic

  • NMR : 1^1H and 13^{13}C NMR spectra show distinct signals for the bromine (deshielding at δ ~7.5 ppm) and trimethylsilyl (TMS) groups (singlet at δ ~0.3 ppm) .
  • X-ray crystallography : Resolves fused furopyridine ring geometry and TMS orientation .
  • DFT calculations : Validate ring-chain isomerization energetics and electronic properties .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in electrocatalytic reactions?

In multicomponent electrocatalytic syntheses, the compound acts as a π-acidic scaffold, facilitating electron transfer. The TMS group enhances electrophilicity at the 2-position, promoting nucleophilic attack (e.g., by pyrimidine derivatives). Mediators like NH4_4I stabilize intermediates via iodide redox cycling, reducing overpotential and improving selectivity (Table 1, ). Kinetic studies reveal rate-determining steps involve C–C bond formation at the furopyridine core .

Q. How does the 6-bromo substituent influence biological activity in kinase inhibition studies?

The 6-bromo group enhances binding affinity to CLK (cdc-like kinase) active sites by forming halogen bonds with backbone carbonyls. In Rajesh Bahekar’s work, bromine substitution improved IC50_{50} values by 10-fold compared to non-halogenated analogs. However, steric effects from the TMS group can reduce solubility, necessitating formulation optimization for in vivo studies .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–85% for similar routes) arise from:

  • Catalyst loading : Excess Pd(OAc)2_2 in cross-coupling steps leads to side reactions .
  • Purification methods : Chromatography-free protocols (e.g., crystallization) may underreport impurities .
    Resolution involves standardizing reaction monitoring (e.g., in situ IR) and reporting isolated yields post-purification .

Methodological Considerations

Q. What analytical techniques are critical for characterizing reaction intermediates?

  • HPLC-MS : Tracks transient intermediates (e.g., iodinated species in Sonogashira couplings) .
  • In situ NMR : Monitors real-time TMS group stability under acidic conditions .
  • Cyclic voltammetry : Identifies redox-active intermediates in electrocatalytic pathways .

Q. How can computational chemistry guide the design of furo[3,2-b]pyridine derivatives?

DFT studies predict:

  • Electrophilic aromatic substitution sites : Bromination favors the 6-position due to electron-deficient pyridine rings .
  • TMS group effects : Enhance steric protection at the 2-position, reducing undesired side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.